molecular formula C2H3LiO B14310100 lithium;ethenol CAS No. 111193-71-6

lithium;ethenol

Cat. No.: B14310100
CAS No.: 111193-71-6
M. Wt: 50.0 g/mol
InChI Key: IXVPCSMGHYDXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium ethenol can be synthesized through the reaction of vinyl chloride with lithium metal in an aliphatic hydrocarbon solvent such as hexane. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The general reaction is as follows:

CH2=CHCl+2LiCH2=CHLi+LiCl\text{CH}_2=\text{CHCl} + 2\text{Li} \rightarrow \text{CH}_2=\text{CHLi} + \text{LiCl} CH2​=CHCl+2Li→CH2​=CHLi+LiCl

Industrial Production Methods

Industrial production of lithium ethenol involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium ethenol undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Lithium ethenol can act as a nucleophile and add to electrophilic carbonyl compounds, forming alcohols.

    Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.

    Reduction Reactions: Lithium ethenol can reduce certain compounds, such as aldehydes and ketones, to their corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).

    Substitution Reactions: Halides and other electrophiles are common reagents, and the reaction is often performed in non-polar solvents like hexane.

    Reduction Reactions: Lithium ethenol can be used in combination with other reducing agents like lithium aluminum hydride (LiAlH₄) to enhance its reducing power.

Major Products Formed

    Nucleophilic Addition: Alcohols

    Substitution Reactions: Various substituted alkenes

    Reduction Reactions: Primary and secondary alcohols

Scientific Research Applications

Lithium ethenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and the preparation of complex molecules.

    Biology: Lithium ethenol derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of lithium ethenol derivatives in treating various diseases.

    Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium ethenol involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom carrying a partial negative charge. This makes lithium ethenol highly reactive towards electrophiles. In biological systems, lithium ethenol derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    Butyllithium: Another organolithium compound with similar reactivity but different applications.

    Methyllithium: A simpler organolithium compound used in organic synthesis.

    Phenyllithium: An aromatic organolithium compound with unique reactivity.

Uniqueness of Lithium Ethenol

Lithium ethenol is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of various derivatives. Its ability to participate in both nucleophilic addition and substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

111193-71-6

Molecular Formula

C2H3LiO

Molecular Weight

50.0 g/mol

IUPAC Name

lithium;ethenol

InChI

InChI=1S/C2H3O.Li/c1-2-3;/h3H,1H2;/q-1;+1

InChI Key

IXVPCSMGHYDXIB-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=[C-]O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.